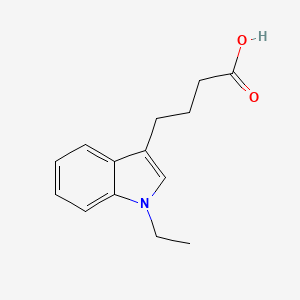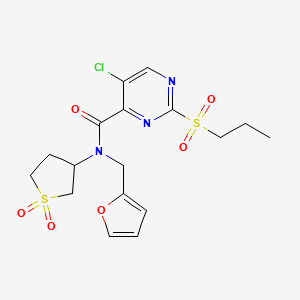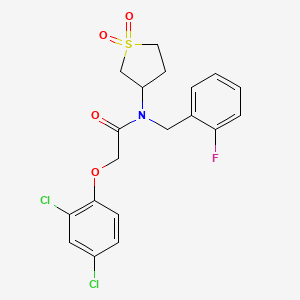![molecular formula C28H28ClN3O3 B11406251 4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11406251.png)
4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound with a molecular formula of C28H28ClN3O3 This compound is notable for its unique structure, which includes a benzodiazole ring, a chlorophenoxy group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps:
Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Chlorophenoxy Group: This is achieved through nucleophilic substitution reactions, where a chlorophenol derivative reacts with a suitable leaving group on the benzodiazole ring.
Formation of the Pyrrolidinone Moiety: This step involves the cyclization of an appropriate amine with a carbonyl compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and chlorophenoxy groups.
Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydro compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the interactions of benzodiazole derivatives with various biological targets. It may also serve as a probe in biochemical assays.
Medicine
Medicinally, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various receptors and enzymes, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it useful in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE likely involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazole ring can interact with various biological macromolecules, while the chlorophenoxy and pyrrolidinone groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-BENZIMIDAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE: This compound is structurally similar but contains a benzimidazole ring instead of a benzodiazole ring.
4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-INDOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE: This compound features an indole ring, which can significantly alter its biological activity.
Uniqueness
The uniqueness of 4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C28H28ClN3O3 |
|---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
4-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C28H28ClN3O3/c1-2-34-26-11-6-5-10-25(26)32-19-20(18-27(32)33)28-30-23-8-3-4-9-24(23)31(28)16-7-17-35-22-14-12-21(29)13-15-22/h3-6,8-15,20H,2,7,16-19H2,1H3 |
InChI Key |
QJDQDJVNGUJLNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11406174.png)
![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11406175.png)
![3,5-Dimethyl-1-{4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}piperidine](/img/structure/B11406182.png)
![methyl 4-[8-cyano-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate](/img/structure/B11406196.png)

![(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(2-methoxyphenyl)formamido]-N-[3-(morpholin-4-YL)propyl]prop-2-enamide](/img/structure/B11406200.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine](/img/structure/B11406201.png)
![9-(4-chlorophenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11406207.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-(propan-2-yloxy)benzamide](/img/structure/B11406215.png)
![2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11406223.png)



![1-(2-chlorophenyl)-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11406247.png)
